(2E)-3-(furan-2-yl)-1-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-trien-12-yl}prop-2-en-1-one
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Overview
Description
(2E)-3-(furan-2-yl)-1-{4,6,12-triazatricyclo[7210^{2,7}]dodeca-2(7),3,5-trien-12-yl}prop-2-en-1-one is a complex organic compound that features a furan ring and a cyclohepta[d]pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-1-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-trien-12-yl}prop-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl moiety, followed by the construction of the cyclohepta[d]pyrimidine ring system. The final step involves the formation of the (E)-prop-2-en-1-one linkage through a condensation reaction under specific conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-2-yl)-1-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-trien-12-yl}prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(furan-2-yl)-1-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-trien-12-yl}prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways. Its interactions with various enzymes and receptors are of particular interest in drug discovery.
Industry
In industry, this compound can be used in the production of advanced materials. Its incorporation into polymers and other materials can impart unique properties such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-1-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-trien-12-yl}prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2E)-3-(furan-2-yl)-1-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-trien-12-yl}prop-2-en-1-one include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the furan ring and the cyclohepta[d]pyrimidine moiety. This structural feature provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-16(6-4-12-2-1-7-21-12)19-11-3-5-15(19)13-9-17-10-18-14(13)8-11/h1-2,4,6-7,9-11,15H,3,5,8H2/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEAMSCFCVPRRD-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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